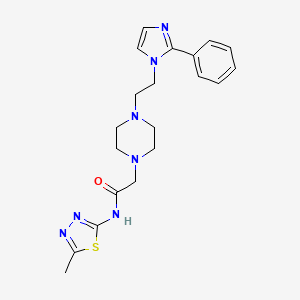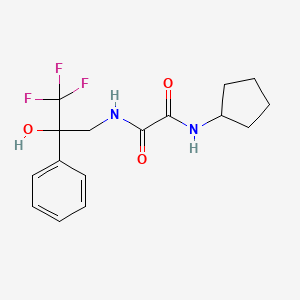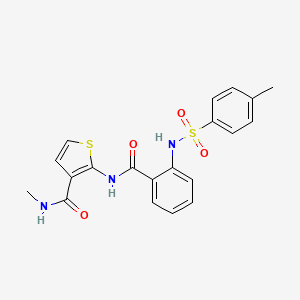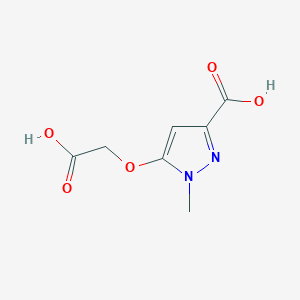
N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClFN4O2S2 and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, due to its complex structure, is involved in research areas focusing on the synthesis of novel compounds with potential biological activities. For instance, water-mediated synthesis techniques have been applied to synthesize related compounds, demonstrating the utility of water as a solvent in facilitating the synthesis of complex molecules. These compounds were characterized using techniques such as FT-IR, NMR, and X-ray diffraction, underscoring the importance of these methods in confirming the molecular structure of synthesized compounds (Jayarajan et al., 2019).
Anticancer Activity
The anticancer potential of related compounds has been explored through molecular docking studies. For example, some synthesized molecules showed significant interactions with the colchicine binding site of tubulin, suggesting a mechanism of action that may involve the inhibition of tubulin polymerization. This interaction is critical in cancer research, as it points to the potential of these compounds to act as anticancer agents by disrupting cell division (Jayarajan et al., 2019).
Antimicrobial Activity
The synthesis of new compounds with thiophene-2-carboxamide structures has also been reported to explore their biological activities, particularly as antibiotics against Gram-positive and Gram-negative bacteria. This research avenue is crucial in the development of new antimicrobial agents in the face of increasing antibiotic resistance (Ahmed, 2007).
Non-Linear Optical (NLO) Properties
Additionally, the non-linear optical (NLO) properties and molecular docking analyses of related compounds have been examined, revealing their potential in applications beyond biomedical, such as in materials science for the development of NLO materials. These studies highlight the multifaceted applications of synthesized compounds in both healthcare and technology sectors (Jayarajan et al., 2019).
properties
IUPAC Name |
N-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S2/c18-11-8-10(3-4-12(11)19)20-15(24)9-27-16-6-5-14(22-23-16)21-17(25)13-2-1-7-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKORCRTJSKJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)

![1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2607869.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)
![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)



![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2607885.png)
